B1578724 Beta-Amyloid (36-46)

Beta-Amyloid (36-46)

Cat. No.: B1578724
M. Wt: 1026.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (36-46) is a useful research compound. Molecular weight is 1026.3. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (36-46) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (36-46) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotoxicity and Pathogenesis of Alzheimer's Disease

Aβ(36-46) is part of the larger Aβ peptide family, which is implicated in AD through the amyloid cascade hypothesis. This hypothesis posits that the accumulation of Aβ peptides leads to neurodegeneration. Aβ(36-46) has been shown to exhibit neurotoxic effects that can disrupt synaptic function and promote neuronal death. Research indicates that these shorter fragments may contribute to the early stages of AD by inducing inflammation and oxidative stress in neuronal cells .

Impact on Blood-Brain Barrier Integrity

Recent studies have demonstrated that Aβ(36-46) can impair the integrity of the blood-brain barrier (BBB). The BBB is crucial for maintaining brain homeostasis, and its dysfunction is a hallmark of AD. Evidence suggests that Aβ peptides can alter BBB permeability, leading to increased inflammation and exacerbation of neurodegenerative processes . The interaction between Aβ(36-46) and various receptors on endothelial cells may trigger signaling pathways that compromise BBB integrity, facilitating further Aβ accumulation in the brain .

Biomarkers for Alzheimer's Disease

Aβ(36-46) and other Aβ fragments are being investigated as potential biomarkers for AD. Their presence in cerebrospinal fluid (CSF) and plasma may provide insights into disease progression and response to therapies. Studies have shown that specific ratios of Aβ peptides correlate with cognitive decline, making them valuable for early diagnosis . Furthermore, advancements in ultra-sensitive immunoassays allow for the detection of low concentrations of these peptides, enhancing their utility as biomarkers .

Therapeutic Applications

The therapeutic potential of targeting Aβ(36-46) is being explored through various strategies:

  • Monoclonal Antibodies: Recent developments include monoclonal antibodies designed to target aggregated forms of Aβ, including fragments like Aβ(36-46). Drugs such as lecanemab and donanemab have shown promise in clinical trials by reducing amyloid plaque burden and improving cognitive function in early AD patients .
  • Small Molecule Inhibitors: Research into small molecules that can inhibit the aggregation of Aβ peptides or enhance their clearance from the brain is ongoing. These compounds may help mitigate the toxic effects associated with Aβ accumulation .
  • Neuroprotective Strategies: Some studies suggest that low concentrations of certain Aβ fragments may exert neuroprotective effects by promoting synaptic plasticity and neurogenesis. Understanding these dual roles could lead to innovative therapeutic approaches that harness the beneficial properties of Aβ while minimizing its toxic effects .

Case Studies and Experimental Findings

Numerous studies have documented the effects of Aβ(36-46) on neuronal health:

StudyFindings
Tcw et al. (2021)Demonstrated that Aβ accumulation correlates with BBB dysfunction in AD models .
Nature Review (2023)Highlighted successful clinical outcomes using monoclonal antibodies targeting Aβ aggregates, including fragments like Aβ(36-46) .
PMC Article (2014)Discussed how specific receptor interactions with Aβ contribute to inflammatory responses in AD pathology .

These findings underscore the significance of understanding both the pathological roles and potential therapeutic avenues involving Aβ(36-46).

Q & A

Basic Research Questions

Q. How do I design a reproducible experimental protocol to study Beta-Amyloid (36-46) aggregation dynamics?

  • Methodological Answer : Begin by defining clear objectives (e.g., aggregation kinetics, structural transitions) and select appropriate biophysical techniques such as Thioflavin T fluorescence assays, circular dichroism (CD), or transmission electron microscopy (TEM). Ensure protocols include controls (e.g., monomeric vs. fibrillar forms) and specify buffer conditions (pH, ionic strength) that mimic physiological environments. Document all steps rigorously to enable replication, adhering to guidelines for experimental reproducibility . For statistical validity, use triplicate measurements and validate findings with orthogonal methods (e.g., atomic force microscopy alongside CD) .

Q. What criteria should guide the selection of in vitro versus in vivo models for Beta-Amyloid (36-46) studies?

  • Methodological Answer : Prioritize in vitro models (e.g., synthetic peptide systems, cell cultures) for mechanistic studies on aggregation pathways or toxicity. Use transgenic animal models (e.g., APP/PS1 mice) for assessing behavioral or neuropathological outcomes. Justify model choice based on research scope: in vitro allows controlled manipulation of variables, while in vivo captures systemic interactions. Ensure alignment with ethical guidelines and statistical power calculations for sample sizes .

Q. How can I assess conflicting data on Beta-Amyloid (36-46)'s role in synaptic dysfunction?

  • Methodological Answer : Conduct a systematic literature review focusing on experimental conditions (e.g., peptide concentration, incubation time). Compare methodologies: studies reporting synaptic toxicity often use oligomeric forms at nanomolar concentrations, whereas others using monomers may show neutral effects. Reconcile contradictions by replicating key experiments under standardized conditions and applying meta-analytical tools to evaluate effect sizes across studies .

Advanced Research Questions

Q. What advanced techniques are suitable for quantifying Beta-Amyloid (36-46) turnover rates in human cohorts?

  • Methodological Answer : Employ stable isotope labeling kinetics (SILK) to track beta-amyloid production and clearance in cerebrospinal fluid (CSF). Pair this with pharmacokinetic modeling to estimate turnover parameters (e.g., half-life, synthesis rates). Validate models using longitudinal data from cohorts like ADNI, ensuring statistical adjustments for covariates (e.g., APOEε4 status) . For cross-validation, integrate SILK with PET imaging of amyloid load .

Q. How do I evaluate the efficacy of secretase inhibitors in modulating Beta-Amyloid (36-46) production?

  • Methodological Answer : Use cell-based assays (e.g., HEK293 APP-transfected cells) to measure beta-secretase (BACE1) and gamma-secretase activity. Quantify Beta-Amyloid (36-46) levels via ELISA or mass spectrometry. Compare inhibitors’ IC50 values and off-target effects using proteomic screens. For translational relevance, validate findings in primary neuron cultures and assess cognitive outcomes in animal models .

Q. What strategies resolve contradictions between extracellular plaque-centric hypotheses and intraneuronal Beta-Amyloid accumulation theories?

  • Methodological Answer : Design experiments to test both hypotheses in parallel. For plaque-centric models, measure extracellular oligomer toxicity using co-culture systems (neurons + glia). For intraneuronal accumulation, employ immunofluorescence and organelle-specific markers (e.g., lysosomal probes). Use conditional transgenic models to spatially regulate Beta-Amyloid expression. Critically appraise data through Bayesian statistical frameworks to weigh evidence for each hypothesis .

Q. How can cross-disciplinary approaches improve validation of Beta-Amyloid (36-46) biomarkers?

  • Methodological Answer : Integrate proteomics (CSF analysis), neuroimaging (amyloid-PET/MRI), and neuropsychological testing in longitudinal studies. Apply machine learning to identify biomarker clusters predictive of cognitive decline. Ensure methodological transparency by pre-registering analysis pipelines and sharing raw data in repositories. Address heterogeneity by stratifying cohorts based on genetic (APOEε4) or pathological (tau load) variables .

Q. Methodological Considerations

  • Data Analysis : For in silico studies, use molecular dynamics simulations to predict Beta-Amyloid (36-46) conformational changes. Validate with experimental data (e.g., NMR spectroscopy) .
  • Ethical Compliance : When using human-derived samples, adhere to IRB protocols for informed consent and data anonymization. Detail participant selection criteria (e.g., age, cognitive status) to minimize bias .
  • Literature Integration : Cite primary sources for Beta-Amyloid (36-46) structural data and avoid over-reliance on review articles. Use citation managers to track references and ensure accurate attribution .

Properties

Molecular Weight

1026.3

sequence

VGGVVIATVIV

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.